1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with fluoro and trifluoromethyl substituents can be synthesized using various methods, including the trifluoromethylation of aromatic compounds.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions or other methods involving the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylcyclobutane derivatives with different substituents, such as:
- 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 1-[3-Fluoro-phenyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring.
Properties
Molecular Formula |
C12H10F4O2 |
---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18) |
InChI Key |
DBKZPESPBMPYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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